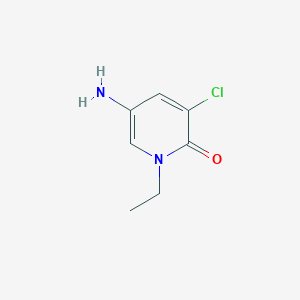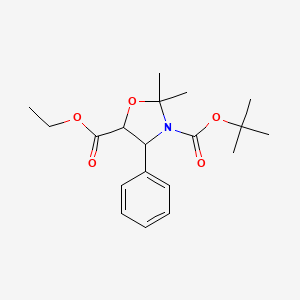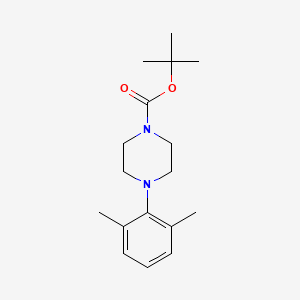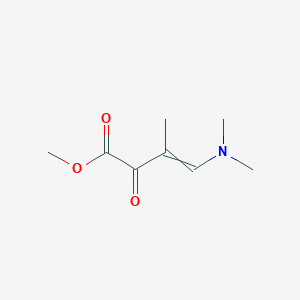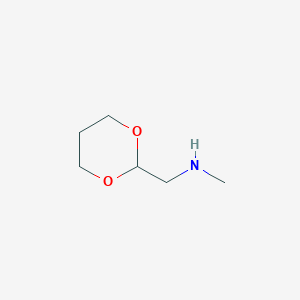
1-(1,3-dioxan-2-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-dioxan-2-yl)-N-methylmethanamine is an organic compound that features a 1,3-dioxane ring and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1,3-dioxan-2-yl)-N-methylmethanamine can be synthesized through the reaction of 1,3-dioxane with N-methylmethanamine. The reaction typically involves the use of a Brönsted or Lewis acid catalyst to facilitate the formation of the 1,3-dioxane ring . Common catalysts include toluenesulfonic acid and zirconium tetrachloride . The reaction is usually carried out under reflux conditions in toluene, with continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of molecular sieves or orthoesters can help in the effective removal of water during the reaction .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-dioxan-2-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Scientific Research Applications
1-(1,3-dioxan-2-yl)-N-methylmethanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1,3-dioxan-2-yl)-N-methylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on enzymes or receptors and modulating their activity . This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of receptor signaling pathways .
Comparison with Similar Compounds
1-(1,3-dioxan-2-yl)-N-methylmethanamine can be compared with other similar compounds, such as:
1,3-dioxane derivatives: These compounds share the 1,3-dioxane ring structure and exhibit similar chemical reactivity.
N-methylmethanamine derivatives: These compounds contain the N-methylmethanamine group and have similar biological activity.
Uniqueness
The uniqueness of this compound lies in its combination of the 1,3-dioxane ring and the N-methylmethanamine group, which imparts distinct chemical and biological properties .
List of Similar Compounds
- 1,3-dioxane
- N-methylmethanamine
- 1,3-dioxane-2-yl derivatives
- N-methylmethanamine derivatives
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
1-(1,3-dioxan-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C6H13NO2/c1-7-5-6-8-3-2-4-9-6/h6-7H,2-5H2,1H3 |
InChI Key |
MZRZYABLSVBZJI-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1OCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-methylbenzoate](/img/structure/B13891214.png)
![2-(Bromomethyl)-4-chloro-1-[(2-methylpropyl)oxy]benzene](/img/structure/B13891217.png)
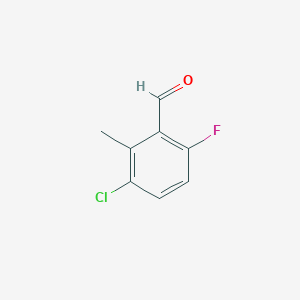

![2,5-Diazabicyclo[2.2.1]heptan-3-one;hydrochloride](/img/structure/B13891227.png)
![3-Methylimidazo[2,1-a]isoquinoline](/img/structure/B13891230.png)
![Benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)propylcarbamate](/img/structure/B13891233.png)
